Gadopentetic acid
Overview
Description
Gadopentetic acid, sold under the brand name Magnevist, is a gadolinium-based MRI contrast agent . It is usually administered as a salt of a complex of gadolinium with DTPA (diethylenetriaminepentaacetate) with the chemical formula A2[Gd(DTPA)(H2O)]; when cation A is the protonated form of the amino sugar meglumine the salt goes under the name "gadopentetate dimeglumine" .
Synthesis Analysis
The earliest appearance of gadopentetic acid in the chemical literature came in 1982, when Thomas J. Wenzel, Martin E. Ashley, and Robert E. Sievers at the University of Colorado (Boulder) reported that several complexes of metal ions with polyanions could be used as water-soluble paramagnetic relaxation agents for 13 carbon NMR spectroscopy .Molecular Structure Analysis
In the complex of Gd3+ and DTPA5− the gadolinium ion is 9-coordinate, surrounded by the 3 nitrogen atoms and 5 oxygen atoms from the carboxylate groups . The ninth coordination site is occupied by a water molecule .Chemical Reactions Analysis
Gadopentetic acid is usually injected intravenously . Its paramagnetic property reduces the T1 relaxation time (and to some extent the T2 and T2* relaxation times) in NMR, which is the source of its clinical utility .Physical And Chemical Properties Analysis
Gadopentetic acid has a molecular formula of C14H18GdN3O10 and a molar mass of 545.56 g·mol−1 .Scientific Research Applications
MRI Enhancement in Hepatocellular Carcinoma Detection
Gadopentetic acid, along with other gadolinium-based contrast agents like gadoxetic acid, is prominently used in magnetic resonance imaging (MRI) for enhancing the detection and characterization of hepatocellular carcinoma (HCC). Studies have compared gadopentetic acid-enhanced MRI with other contrast agents for their effectiveness in HCC detection. It's been found that gadopentetic acid, especially when used in combination with other agents, can improve diagnostic accuracy and sensitivity, particularly in detecting smaller lesions (Ding et al., 2014), (Duncan et al., 2017), (Besa et al., 2015).
Tracing in Hydrology
Interestingly, gadopentetic acid has also been used as a tracer in hydrology. Due to its stability and specific properties, it allows for the study of the origin and fate of waters in industrialized and populated areas. This unique application underlines its stability and non-adsorption characteristics in natural environments (Möller et al., 2000).
Cancer Therapy Research
In cancer therapy, particularly in gadolinium neutron-capture therapy (Gd-NCT) for cancer, gadopentetic acid has been explored for its potential in enhancing the effectiveness of treatment. Studies involving its accumulation in cancer cells have shown promising results, suggesting that it could significantly contribute to tumor growth suppression in therapy (Shikata et al., 2002).
Enhancing MR Imaging in Other Applications
Gadopentetic acid's properties make it a valuable contrast agent for MR imaging beyond cancer detection. For instance, its application in the enhancement of central nervous system lesions has been studied, showing its superiority in providing better enhancement and diagnostic information compared to other agents (Maravilla et al., 2006).
Safety And Hazards
Gadolinium-based agents like Gadopentetic acid may cause a toxic reaction known as nephrogenic systemic fibrosis (NSF) in patients with severe kidney problems . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
There are concerns that, despite the strength of the complex, it could break apart and enter other organs, including the brain . In February 2023, Joshua DeAguero, Brent Wagner, and collaborators at the University of New Mexico (Albuquerque) and other institutions reported that some patients who had MRI scans developed gadolinium nanoparticles in the kidneys, leading to nephrogenic systemic fibrosis, a painful disease that affects the skin and organs and is often fatal .
Relevant Papers
- A case report titled “Neurotoxic manifestations following off label use” was published in September 2020. It reported a case of a 70-year-old man who developed altered mental status, bilateral hearing loss, somnolence and confusion, diffuse CSF hyperdensity and L4−5 fluid gadopentetic-acid collection following off-label use of gadopentetic-acid as contrast agent .
- Another case report titled “A Grade III Severe Hypersensitivity Caused by Gadopentetic Acid Injection” was published in July 2023 .
- A report titled “Severe immediate hypersensitivity to gadolinium contrast agent after targeted treatment in a patient with alveolar soft part sarcoma: A case report and review of literature” was published in November 2023 .
properties
IUPAC Name |
2-[bis[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;gadolinium(3+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O10.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOOGPBRAOKZFK-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-].[Gd+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20GdN3O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Based on the behavior of protons when placed in a strong magnetic field, which is interpreted and transformed into images by magnetic resonance (MR) instruments. MR images are based primarily on proton density and proton relaxation dynamics. MR instruments are sensitive to two different relaxation processes, the T1 (spin-lattice or longitudinal relaxation time) and T2 (spin-spin or transverse relaxation time). Paramagnetic agents contain one or more unpaired electrons that enhance the T1 and T2 relaxation rates of protons in their molecular environment. The proton relaxation effect (PRE) of an unpaired electron is 700 times stronger than that of a proton itself. In MRI, visualization of normal and pathological brain tissue depends in part on variations in the radio frequency signal intensity that occur with changes in proton density, alteration of the T1, and variation in T2. When placed in a magnetic field, gadopentetate dimeglumine shortens the T1 and T2 relaxation times in tissues where it accumulates. In the central nervous system (CNS), gadopentetate dimeglumine enhances visualization of normal tissues that lack a blood-brain barrier, such as the pituitary gland and the meninges. Gadopentetate dimeglumine does not cross the intact blood-brain barrier; therefore, it does not accumulate in normal brain tissue or in CNS lesions that have not caused an abnormal blood-brain barrier (e.g., cysts, mature post-operative scars). Abnormal vascularity or disruption of the blood-brain barrier allows accumulation of gadopentetate dimeglumine in lesions such as neoplasms, abscesses, and subacute infarcts. Outside the CNS, gadopentetate dimeglumine rapidly reaches equilibrium in the interstitial compartment and enhances signal in all tissues as a function of delivery and size of the interstitial compartment. This compound has also been found to inhibit human erythrocyte 6-phosphogluconate dehydrogenase. | |
Record name | Gadopentetic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00789 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Gadopentetate | |
CAS RN |
80529-93-7 | |
Record name | Gadopentetic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00789 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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